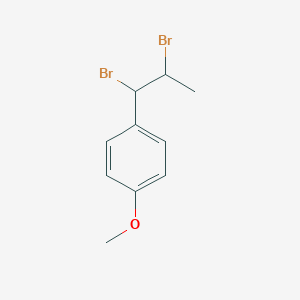
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine is an organosilicon compound characterized by the presence of trifluoromethyl and trimethylsilyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine can be synthesized through a multi-step process involving the reaction of trimethylchlorosilane with trifluoromethylsulfonamide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process involves:
Reaction of Trimethylchlorosilane with Trifluoromethylsulfonamide: This step forms an intermediate compound.
Reaction of the Intermediate with Trimethylsilylamine: This step yields the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides. The reactions typically occur in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the trimethylsilyl groups are replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group imparts electron-withdrawing properties, while the trimethylsilyl groups provide steric hindrance and stability. These properties enable the compound to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N,N-bis(trifluoromethyl)thio]methanesulfonamide
- 1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
1,1,1-Trifluoro-N,N-bis(trimethylsilyl)silanamine is unique due to its combination of trifluoromethyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
2251-47-0 |
|---|---|
Molecular Formula |
C6H18F3NSi3 |
Molecular Weight |
245.46 g/mol |
IUPAC Name |
[dimethyl-[trifluorosilyl(trimethylsilyl)amino]silyl]methane |
InChI |
InChI=1S/C6H18F3NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-6H3 |
InChI Key |
DUOSWQJYNKJKKG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


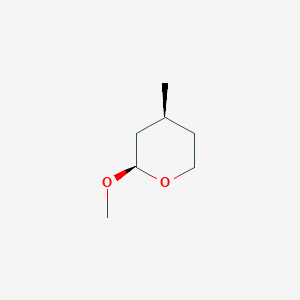
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
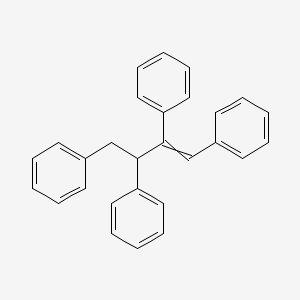
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)

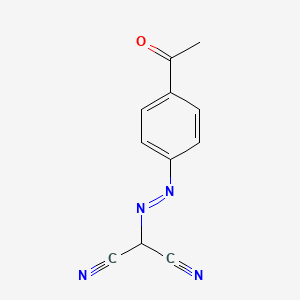
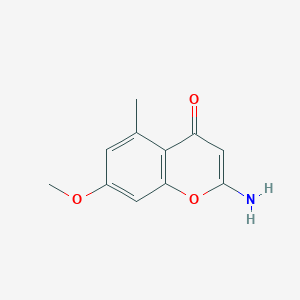
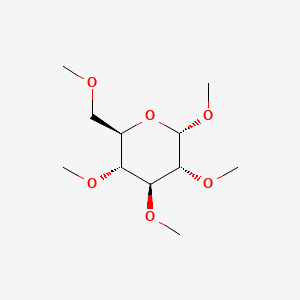
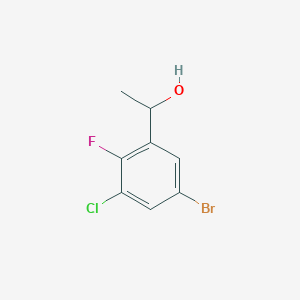
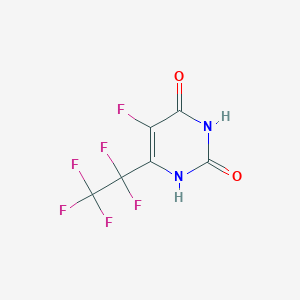
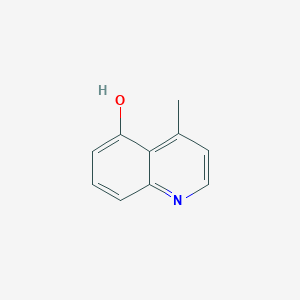
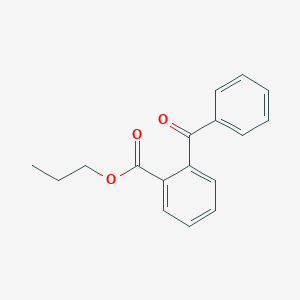
![5H-Pyrido[3,2-a]carbazole](/img/structure/B14755534.png)
